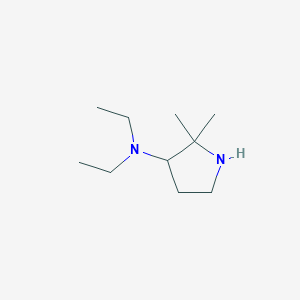

N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine

Description

N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine is a pyrrolidine derivative featuring a saturated five-membered ring with two methyl groups at the 2-position and diethyl substituents on the nitrogen atom. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity compared to simpler amines, which may influence its pharmacokinetic behavior. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their rigidity and ability to interact with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N,N-diethyl-2,2-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-5-12(6-2)9-7-8-11-10(9,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBXCVURYFDGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCNC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine typically involves:

- Construction or functionalization of the pyrrolidine ring with 2,2-dimethyl substitution.

- Introduction of the N,N-diethylamino group at the 3-position through nucleophilic substitution or reductive amination.

- Use of appropriate amine sources and halogenated intermediates for selective substitution.

Preparation via Halogenated Intermediates and Amination

A common approach to preparing substituted pyrrolidines with tertiary amine groups involves halogenation of the ring followed by nucleophilic substitution with diethylamine or its derivatives.

- Halogenation: The pyrrolidine ring is halogenated at the 3-position to form a suitable leaving group (e.g., 3-chloropyrrolidine derivatives).

- Amination: The halogenated intermediate is reacted with diethylamine or diethylaminoethyl chloride to introduce the N,N-diethylamino substituent.

- In a patent describing preparation of 2,3-dichloro-N,N-dimethylpropylamine, dry hydrogen chloride and chlorine gases are used in anhydrous conditions with halogenated solvents to achieve selective chlorination, which can be adapted for pyrrolidine derivatives.

- Similar alkylation and quaternarization reactions using diethylaminoethyl chloride followed by treatment with alkyl halides (e.g., ethyl iodide) have been reported for related tertiary amines on heterocyclic scaffolds.

Reductive Amination and N,N-Diethylation Approaches

An alternative and efficient method involves reductive amination of ketones or aldehydes bearing the pyrrolidine skeleton with diethylamine, followed by reduction to form the tertiary amine.

- Catalytic Reductive Amination: Using earth-abundant metal catalysts (e.g., Ni/NiO@C) under hydrogen atmosphere, primary or secondary amines can be converted into N,N-dimethyl or N,N-diethyl amines in a one-pot process.

- This method is operationally simple, environmentally benign, and scalable, providing high yields and catalyst recyclability.

Data Table: Summary of Preparation Methods and Conditions

Detailed Research Findings and Notes

Halogenation Method: The preparation of halogenated intermediates under anhydrous, low-temperature conditions using dry hydrogen chloride and chlorine gases in halogenated organic solvents (e.g., 1,2-ethylene dichloride) allows for selective chlorination with minimal side reactions and equipment corrosion. The halogenated intermediate can be isolated as hydrochloride salts with high purity and yield (~92-95%). Subsequent nucleophilic substitution with diethylamine derivatives introduces the N,N-diethylamino group effectively.

Catalytic Reductive Amination: Recent advances demonstrate that nickel-based catalysts supported on carbon can catalyze the tandem reductive amination and N-methylation or N-alkylation of amines using aldehydes and ammonia or amines under hydrogen pressure. This method is notable for its operational simplicity and environmental friendliness, avoiding the use of hazardous reagents or harsh conditions. The catalyst shows excellent recyclability and maintains activity over multiple cycles.

Amidation Using CDI: The use of 1,1′-carbonyldiimidazole in N,N-dimethylacetamide solvent allows direct amidation of carboxylic acids to N,N-dimethylamides without external amine sources. Though primarily for dimethyl amides, this approach highlights the utility of CDI-mediated coupling and could be adapted for related amines. The by-products are non-toxic and easily removed, making this a clean synthetic route.

Chemical Reactions Analysis

N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological systems and processes, particularly those involving nitrogen-containing heterocycles.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Pharmacological and Physicochemical Properties

- Basicity : Pyrrolidine derivatives are generally more basic than pyridine analogs () due to the saturated ring’s lone-pair availability. Diethyl substituents (electron-donating) may further enhance basicity relative to methyl groups .

- Biological Activity: Acyclic diamines () demonstrated antihypertensive effects in 1960s studies, suggesting that cyclic analogs like the target compound may share similar cardiovascular applications. Stereochemistry in (3R)-(+)-3-(dimethylamino)pyrrolidine () highlights the role of spatial arrangement in target binding, a factor that could apply to the target compound if stereocenters exist .

Biological Activity

N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine, a compound belonging to the pyrrolidine family, has garnered attention in various fields of research due to its unique biological properties and potential applications. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

- Molecular Formula : C10H22N2

- Molecular Weight : 170.3 g/mol

- CAS Number : 1934928-68-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-3-pyrrolidinone with diethylamine. This reaction is facilitated by suitable solvents and catalysts to optimize yield and purity.

This compound interacts with specific molecular targets within biological systems. Its biological activity is primarily attributed to its ability to bind to receptors or enzymes, modulating their functions. The exact molecular pathways involved are context-dependent and vary according to the application.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Neuropharmacological Effects : Preliminary research indicates that this compound may influence neurotransmitter systems, potentially affecting cognitive functions and behavior. However, detailed studies are required to elucidate these effects fully.

- Antimalarial Activity : A case study involving related compounds demonstrated that modifications in structure could enhance antimalarial activity. For instance, derivatives of pyrrolidine compounds exhibited varying degrees of inhibition against Plasmodium falciparum, suggesting that structural diversity can lead to significant biological activity .

- Chemical Reactivity : The compound has been shown to undergo oxidation and reduction reactions, which may play a role in its biological interactions. For example, it can be oxidized using potassium permanganate or reduced with lithium aluminum hydride.

Case Study 1: Antimalarial Activity

A study explored the activity of a series of pyrrolidine derivatives against Plasmodium falciparum. The results indicated that certain modifications led to increased potency (IC50 values ranging from 2.1 µM to higher values depending on the derivative), suggesting that this compound could serve as a scaffold for developing new antimalarial agents .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound A | 2.1 ± 0.2 | High potency against PfNF54 |

| Compound B | 37 ± 4 | Moderate inhibition of auxiliary enzymes |

Case Study 2: Neuropharmacological Studies

Research on related compounds has indicated potential neuropharmacological effects. For example, studies have shown that certain amine derivatives can modulate acetylcholinesterase activity, leading to implications for cognitive enhancement or neuroprotection .

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have demonstrated significant neurotoxic effects in animal models. Continuous research is necessary to assess the safety profile of this compound thoroughly.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N,N-Diethyl-2,2-dimethylpyrrolidin-3-amine, and how is its structure confirmed?

- Methodological Answer : The compound is synthesized via cyclization of amine-containing precursors followed by alkylation to introduce diethyl groups. For example, a multi-step approach involving reductive amination or nucleophilic substitution under controlled pH and temperature can yield the target molecule. Structural confirmation is achieved using Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, nuclear magnetic resonance (NMR) for stereochemical and substituent positioning (e.g., ¹³C NMR for quaternary carbons), and mass spectrometry (MS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its tertiary amine nature, the compound may pose inhalation and dermal exposure risks. Researchers should use fume hoods, nitrile gloves, and protective eyewear. Storage should prioritize inert atmospheres (e.g., nitrogen) to prevent degradation. Emergency procedures for spills include neutralization with weak acids (e.g., citric acid) and containment using absorbent materials. Analogous safety guidelines for structurally related amines emphasize these precautions .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in multi-step reactions with competing side products?

- Methodological Answer : Yield optimization requires careful control of reaction kinetics and purification strategies. For instance, in alkylation steps, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reagent solubility and reactivity. High-throughput screening of solvents (e.g., dichloromethane vs. THF) and temperatures (0–25°C) helps minimize byproducts like over-alkylated species. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Machine learning tools for reaction parameter optimization, as demonstrated in Ugi chemistry workflows, can further refine conditions .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions or enzyme interactions?

- Methodological Answer : The 2,2-dimethyl and N,N-diethyl groups create significant steric hindrance, reducing accessibility to the pyrrolidine nitrogen. This limits its nucleophilicity in SN2 reactions but favors SN1 pathways in polar solvents. Computational modeling (e.g., DFT calculations) can predict reaction sites, while kinetic studies under varying solvent polarities (e.g., DMSO vs. chloroform) validate steric effects. In enzymatic contexts, molecular docking simulations reveal that the bulky substituents may hinder binding to flat active sites (e.g., kinases) but enhance selectivity for hydrophobic pockets .

Q. What analytical strategies resolve discrepancies in NMR data for this compound synthesized under different conditions?

- Methodological Answer : Contradictory NMR signals (e.g., split peaks or shifted δ-values) often arise from conformational isomers or residual solvents. Using deuterated solvents (e.g., D₂O for proton exchange studies) and 2D NMR techniques (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. Dynamic NMR experiments at elevated temperatures can coalesce split peaks, confirming isomerization. High-resolution MS and X-ray crystallography (if crystallizable) provide additional structural validation, as seen in related pyridine derivatives .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting bioactivity data for this compound in kinase inhibition assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration, pH) or impurity interference. Dose-response curves with purified batches (≥98% by HPLC) and controls for off-target effects (e.g., counter-screening against unrelated enzymes) are essential. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. Comparative studies with analogs (e.g., N-methylpyrrolidine derivatives) isolate structural contributors to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.